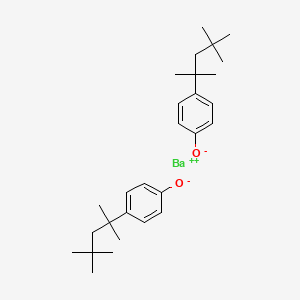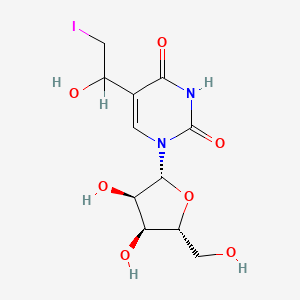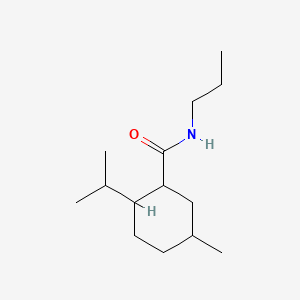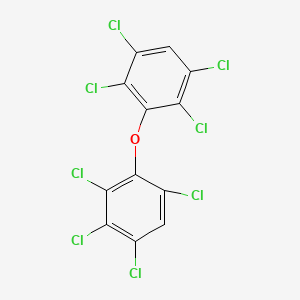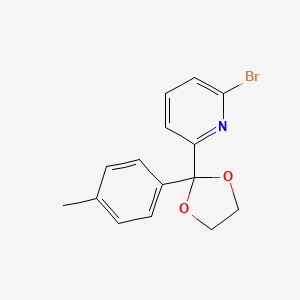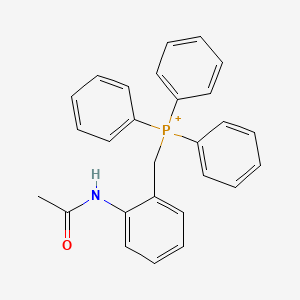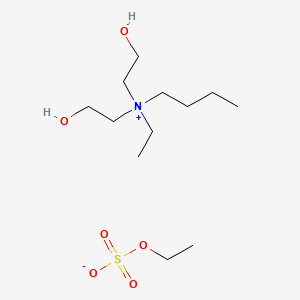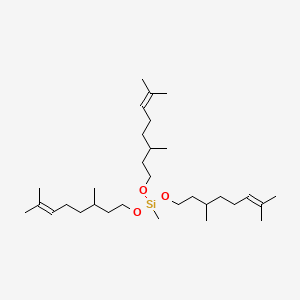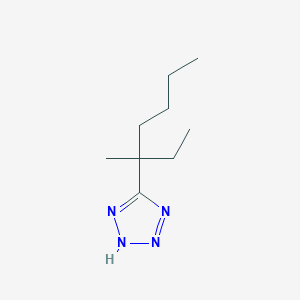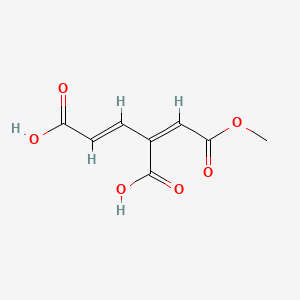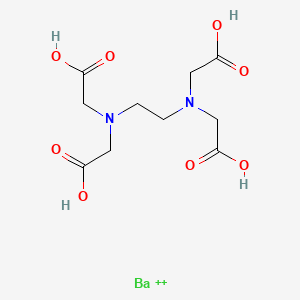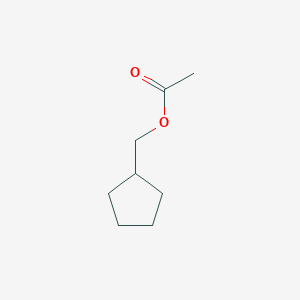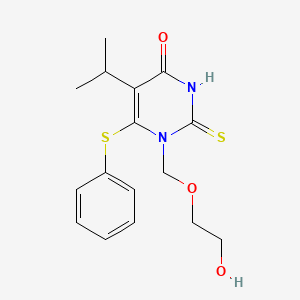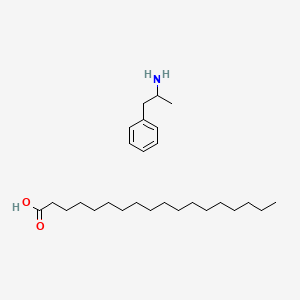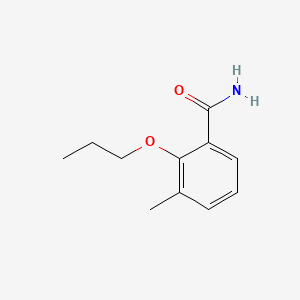
m-Toluamide, 2-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Toluamide, 2-propoxy-: is an organic compound with the molecular formula C11H15NO2 It is a derivative of m-toluamide, where the amide group is substituted with a 2-propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Toluamide, 2-propoxy- typically involves the reaction of m-toluamide with 2-propoxy reagents under controlled conditions. One common method is the reaction of m-toluamide with 2-propoxy chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of m-Toluamide, 2-propoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: m-Toluamide, 2-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: m-Toluamide, 2-propoxy- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.
Biology: In biological research, m-Toluamide, 2-propoxy- is studied for its potential as a bioactive compound. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals.
Industry: In the industrial sector, m-Toluamide, 2-propoxy- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of m-Toluamide, 2-propoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the propoxy group plays a crucial role in its bioactivity.
Comparaison Avec Des Composés Similaires
m-Toluamide: The parent compound without the propoxy group.
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure.
2-Butoxy-m-toluamide: Another derivative with a butoxy group instead of a propoxy group.
Uniqueness: m-Toluamide, 2-propoxy- is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering different reactivity and potential bioactivity compared to its analogs.
Propriétés
Numéro CAS |
91329-85-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-methyl-2-propoxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h4-6H,3,7H2,1-2H3,(H2,12,13) |
Clé InChI |
KOPJTACKPRAAQP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC=C1C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


